Methyl 4-amino-3-phenylbutanoate
Overview
Description
Methyl 4-amino-3-phenylbutanoate is a synthetic compound belonging to the phenethylamine class of drugs. It is known for its various biological and physiological effects, making it a promising candidate for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-phenylbutanoate can be synthesized through the esterification of 4-amino-3-phenylbutanoic acid. One common method involves the reaction of 4-amino-3-phenylbutanoic acid with methanol in the presence of thionyl chloride. The reaction is typically carried out at a temperature range of 60-70°C for about 2 hours. The product is then isolated by filtration and further purified .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The use of high-performance liquid chromatography (HPLC) is common for assessing the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-amino-3-phenylbutanoic acid.
Reduction: Formation of 4-amino-3-phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used in the synthesis of tetrazole-containing derivatives and peptide bond isosteres.
Biology: Studied for its potential as an inhibitor in menaquinone biosynthesis pathways in Mycobacterium tuberculosis.
Medicine: Investigated for its neuroprotective, anticonvulsant, and nootropic properties.
Industry: Utilized in the development of various chemical products through three-component reactions.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound is known to exhibit its effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. It acts as a GABA analog, influencing GABA receptors and enhancing inhibitory neurotransmission. This mechanism underlies its neuroprotective and anticonvulsant properties .
Comparison with Similar Compounds
Phenibut: A derivative of gamma-aminobutyric acid with similar neuroprotective and anxiolytic effects.
Baclofen: Another GABA analog used as a muscle relaxant and antispastic agent.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Uniqueness: Its ability to form various derivatives through substitution reactions further enhances its versatility in scientific research.
Properties
IUPAC Name |
methyl 4-amino-3-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMLRHACACRFNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101005155 | |
Record name | Methyl 4-amino-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84872-79-7 | |
Record name | Hydrocinnamic acid, beta-(aminomethyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084872797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-amino-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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